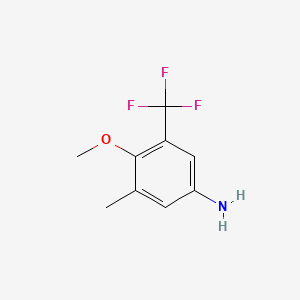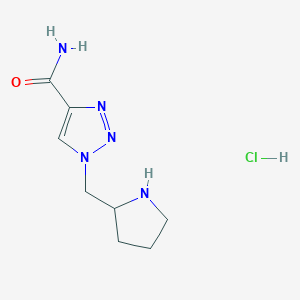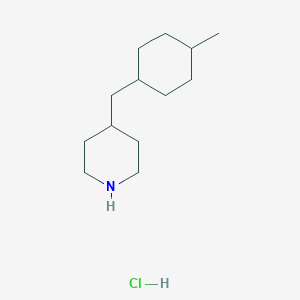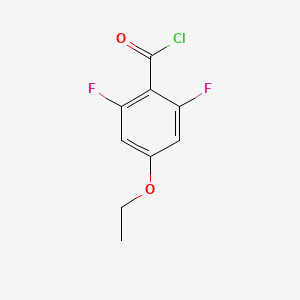
5-氟喹啉-6-醇
描述
5-Fluoroquinolin-6-ol is a chemical compound with the molecular formula C9H6FNO . It has a molecular weight of 163.15 . The compound appears as a white to yellow solid .
Synthesis Analysis
The synthesis of fluoroquinolones, including 5-Fluoroquinolin-6-ol, involves various structural modifications by incorporating substituents into different positions or by means of annelation . The synthetic approaches to the quinolone system have been discussed in the literature .Molecular Structure Analysis
The InChI code for 5-Fluoroquinolin-6-ol is 1S/C9H6FNO/c10-9-6-2-1-5-11-7(6)3-4-8(9)12/h1-5,12H . This code provides a specific identifier for the molecular structure of the compound.Chemical Reactions Analysis
The data on 6-fluorо-1,4-dihydroquinolin-4-oxo-3-carboxylic acids and their structural analogues, which are related to 5-Fluoroquinolin-6-ol, have been reviewed in the literature . The structural modifications by incorporating substituents into 1–8 positions or by means of annelation have been discussed .Physical And Chemical Properties Analysis
5-Fluoroquinolin-6-ol is a white to yellow solid . The compound should be stored at a temperature between 2-8°C .科学研究应用
抗菌应用
5-氟喹啉-6-醇: 是一种氟喹诺酮类药物的结构类似物,这类药物以其强大的活性而闻名。 在 C-6 位置引入氟原子增强了该化合物穿透细胞膜和抑制细菌 DNA 旋转酶的能力,从而使其具有很高的抗菌功效 。这使得它成为开发新型抗菌剂的宝贵候选药物,尤其是用于治疗对其他抗生素类药物耐药的菌株引起的感染。
抗肿瘤活性
研究表明,氟喹诺酮类药物的衍生物表现出显著的抗肿瘤活性。 特别是,在 2 位具有环己基的化合物被发现是 HeLa 细胞(一种哺乳动物癌细胞)中拓扑异构酶 II 的有效抑制剂 。这表明 5-氟喹啉-6-醇 可以作为合成新型抗癌药物的起点。
复杂分子的合成
5-氟喹啉-6-醇 的氟喹诺酮结构允许进行各种修饰和环化,这对于合成双环和多环化合物至关重要 。这些复杂的分子具有广泛的应用,包括开发具有新作用机制的药物。
金属络合物的形成
5-氟喹啉-6-醇: 可以与金属形成络合物,在催化和材料科学等领域具有潜在的应用 。氟喹诺酮类药物的金属络合物可以表现出独特的性质和活性,使其成为进一步研究的有趣课题。
化学合成
该化合物的反应性和结构特征使其适合用于化学合成,特别是在杂环化合物的合成中 。它在创建不同化学结构方面的潜力扩大了它在药物化学和药物设计中的实用性。
分析化学
在分析化学中,5-氟喹啉-6-醇 可以用作试剂或标准品,用于校准仪器和验证分析方法 。其明确的结构和特性使其成为此类应用的优秀候选者。
材料科学
5-氟喹啉-6-醇 的内在特性可以用于材料科学研究,开发具有特定所需特性的新材料,例如增强耐久性或导电性 .
生命科学研究
最后,在生命科学中,5-氟喹啉-6-醇 可用于细胞生物学和生物化学的研究,特别是在了解生物系统中类似化合物的作用机制方面 .
作用机制
Target of Action
The primary targets of 5-Fluoroquinolin-6-ol are the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are involved in DNA replication, making them crucial for bacterial growth and survival .
Mode of Action
5-Fluoroquinolin-6-ol interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This interaction forms complexes that block the movement of the DNA-replication fork, thereby inhibiting DNA replication .
Biochemical Pathways
The action of 5-Fluoroquinolin-6-ol affects the biochemical pathway of DNA replication. By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the process of DNA supercoiling and segregation, which are essential steps in DNA replication .
Pharmacokinetics
Fluoroquinolones, in general, are known for their good oral bioavailability and broad tissue distribution
Result of Action
The molecular effect of 5-Fluoroquinolin-6-ol’s action is the inhibition of bacterial DNA replication, leading to the cessation of bacterial growth . On a cellular level, this results in the death of bacterial cells, as DNA replication is essential for cell division and survival .
安全和危害
未来方向
The future directions for the research and application of 5-Fluoroquinolin-6-ol and other fluoroquinolones involve further exploration of their antibacterial properties and potential uses in treating infectious diseases . The formation of complexes of fluoroquinolones with metals and their applications have also been considered .
生化分析
Biochemical Properties
5-Fluoroquinolin-6-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit bacterial DNA-gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition disrupts bacterial cell division and growth, making 5-Fluoroquinolin-6-ol a potent antibacterial agent. Additionally, it interacts with other biomolecules, such as topoisomerases, further contributing to its antibacterial properties .
Cellular Effects
The effects of 5-Fluoroquinolin-6-ol on cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, 5-Fluoroquinolin-6-ol inhibits DNA-gyrase, leading to the disruption of DNA replication and transcription . This results in the inhibition of bacterial growth and proliferation. In mammalian cells, it has been shown to affect gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 5-Fluoroquinolin-6-ol exerts its effects through several mechanisms. It binds to the active site of bacterial DNA-gyrase, preventing the enzyme from catalyzing the supercoiling of DNA . This binding interaction is facilitated by the fluorine atom, which enhances the compound’s affinity for the enzyme. Additionally, 5-Fluoroquinolin-6-ol can inhibit other enzymes, such as topoisomerases, by a similar mechanism . These interactions lead to the disruption of DNA replication and transcription, ultimately resulting in cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoroquinolin-6-ol have been observed to change over time. The compound is relatively stable under standard storage conditions, with minimal degradation . Prolonged exposure to light and heat can lead to its degradation, reducing its efficacy . In in vitro studies, the long-term effects of 5-Fluoroquinolin-6-ol on cellular function have been investigated. It has been shown to cause persistent inhibition of bacterial growth, even after the removal of the compound .
Dosage Effects in Animal Models
The effects of 5-Fluoroquinolin-6-ol vary with different dosages in animal models. At low doses, the compound exhibits potent antibacterial activity with minimal adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
5-Fluoroquinolin-6-ol is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes . The compound undergoes hydroxylation and conjugation reactions, resulting in the formation of metabolites that are excreted in the urine . These metabolic pathways are crucial for the detoxification and elimination of 5-Fluoroquinolin-6-ol from the body.
Transport and Distribution
Within cells and tissues, 5-Fluoroquinolin-6-ol is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, it interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 5-Fluoroquinolin-6-ol is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with DNA and enzymes involved in DNA replication and transcription . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
属性
IUPAC Name |
5-fluoroquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-9-6-2-1-5-11-7(6)3-4-8(9)12/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPPCTGPUNCXFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2F)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 5'-hydroxy-5,5-dimethyl-3',3'a,4',6'a-tetrahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-6'-carboxylate](/img/structure/B1405301.png)
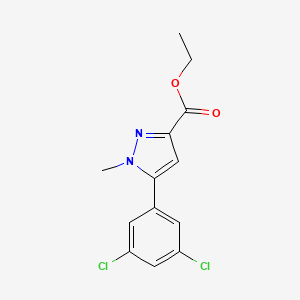
![(E)-[amino(phenyl)methylidene]amino 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B1405306.png)

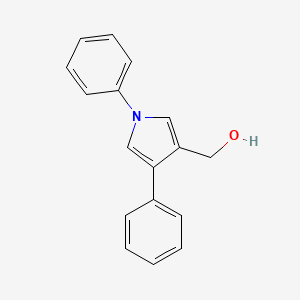
![N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N'-[1-(2,5-dimethoxy-phenyl)-meth-(E)-ylidene]-hydrazine](/img/structure/B1405311.png)
![2-[3-(Trifluoromethyl)-3,4-dihydropyridin-2-yl]-2-[3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B1405312.png)

![3-[4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1405315.png)
